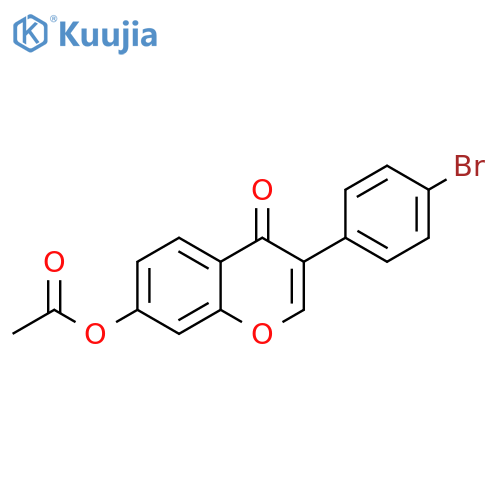

Cas no 610752-08-4 (3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate)

610752-08-4 structure

商品名:3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate

CAS番号:610752-08-4

MF:C17H11BrO4

メガワット:359.170844316483

CID:5555189

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-bromophenyl)-

- 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate

-

- インチ: 1S/C17H11BrO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3

- InChIKey: QCVQKYVWBHZHJS-UHFFFAOYSA-N

- ほほえんだ: C1OC2=CC(OC(C)=O)=CC=C2C(=O)C=1C1=CC=C(Br)C=C1

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3139-1630-2μmol |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |

610752-08-4 | 90%+ | 2μmol |

$57.0 | 2023-08-13 | |

| Life Chemicals | F3139-1630-5mg |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |

610752-08-4 | 90%+ | 5mg |

$69.0 | 2023-08-13 | |

| Life Chemicals | F3139-1630-40mg |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |

610752-08-4 | 90%+ | 40mg |

$140.0 | 2023-08-13 | |

| Life Chemicals | F3139-1630-50mg |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |

610752-08-4 | 90%+ | 50mg |

$160.0 | 2023-08-13 | |

| Life Chemicals | F3139-1630-75mg |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |

610752-08-4 | 90%+ | 75mg |

$208.0 | 2023-08-13 | |

| Life Chemicals | F3139-1630-1mg |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |

610752-08-4 | 90%+ | 1mg |

$54.0 | 2023-08-13 | |

| Life Chemicals | F3139-1630-15mg |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |

610752-08-4 | 90%+ | 15mg |

$89.0 | 2023-08-13 | |

| Life Chemicals | F3139-1630-20μmol |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |

610752-08-4 | 90%+ | 20μmol |

$79.0 | 2023-08-13 | |

| Life Chemicals | F3139-1630-20mg |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |

610752-08-4 | 90%+ | 20mg |

$99.0 | 2023-08-13 | |

| Life Chemicals | F3139-1630-4mg |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |

610752-08-4 | 90%+ | 4mg |

$66.0 | 2023-08-13 |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

610752-08-4 (3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬